molecular formula C29H28N4O4 B2843345 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1359051-24-3

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2843345
CAS No.: 1359051-24-3
M. Wt: 496.567
InChI Key: CESYJMMBEMZTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1359051-24-3

Molecular Formula

C29H28N4O4

Molecular Weight

496.567

IUPAC Name

3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3

InChI Key

CESYJMMBEMZTPZ-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that incorporates both oxadiazole and quinazoline moieties. These structural elements are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to synthesize existing research findings on the biological activity of this compound and its derivatives.

Chemical Structure

The compound features a quinazoline core linked to a 1,2,4-oxadiazole ring through a methylene bridge. The presence of the benzyloxy group enhances lipophilicity, potentially increasing bioavailability.

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. Notably:

  • Mechanism of Action : Compounds with oxadiazole rings have been shown to induce apoptosis in cancer cells. For instance, studies demonstrated that certain oxadiazole derivatives increased apoptosis rates significantly in various cancer cell lines compared to untreated controls .
  • Case Study : A specific study reported that a related oxadiazole derivative increased apoptosis in MDA-MB-231 breast cancer cells by up to 51.2% . This suggests that the incorporation of the oxadiazole moiety may enhance the compound's anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of compounds containing the 1,3,4-oxadiazole scaffold are well-documented:

  • Spectrum of Activity : These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating comparable or superior activity to established antibiotics like gentamicin .
  • Specific Findings : A study highlighted that certain aryl-substituted oxadiazoles exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget Organism/Cell LineObserved EffectReference
Anticancer1-(benzyloxyphenyl)-oxadiazoleMDA-MB-231Increased apoptosis (51.2%)
AntimicrobialAryl-1,3,4-oxadiazole derivativesS. aureus, E. coliMIC < 10 µg/mL
NeuroprotectiveVarious oxadiazole derivativesNeuronal cell linesNeuroprotection observed

Mechanistic Insights

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some oxadiazole derivatives act as inhibitors of monoamine oxidase B (MAO B), which is implicated in neurodegenerative diseases. The selectivity for MAO B over MAO A suggests potential therapeutic applications in treating conditions like Parkinson's disease .
  • Apoptotic Pathways : The induction of apoptosis in cancer cells is often mediated through mitochondrial pathways and caspase activation. Specific structural modifications on the oxadiazole ring can enhance these apoptotic effects .
  • Antimicrobial Mechanisms : The antimicrobial action is believed to arise from disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing oxadiazole and quinazoline moieties. Research indicates that derivatives similar to 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione exhibit significant cytotoxic effects against various cancer cell lines.

Case Study Example :
A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. The oxadiazole ring is known for enhancing antimicrobial activity.

Data Table: Antimicrobial Activity

Test OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from various studies indicating that the compound exhibits potent activity against both bacterial and fungal pathogens .

Anti-inflammatory Effects

Compounds with similar structures have been shown to possess anti-inflammatory properties. Research suggests that the incorporation of specific substituents can enhance these effects.

Case Study Example :
In vivo studies demonstrated that a related compound significantly reduced paw edema in a rat model of inflammation when administered at doses of 10 mg/kg body weight . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have begun to explore neuroprotective effects attributed to quinazoline derivatives. The compound's ability to cross the blood-brain barrier may enable it to exert protective effects against neurodegenerative diseases.

Data Table: Neuroprotective Activity

ModelProtective Effect (%)
PC12 Cell Line75%
Mouse Model (Alzheimer's)60%

These results indicate promising avenues for further research into neurodegenerative conditions such as Alzheimer's disease .

Q & A

Q. What are the standard synthetic protocols for synthesizing quinazoline-oxadiazole hybrids like 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves:

  • Cyclocondensation : Reacting precursors (e.g., carbazides) with phosphorylating agents like POCl₃ under reflux to form oxadiazole rings .
  • Alkylation : Introducing substituents (e.g., pentyl or benzyloxy groups) via nucleophilic substitution using alkyl halides or benzyl chlorides in solvents like DMF, often with bases (e.g., K₂CO₃) to deprotonate reactive sites .
  • Purification : Column chromatography or recrystallization in ethanol/DMSO mixtures to isolate the final product. Key intermediates should be monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of quinazoline and oxadiazole moieties, with shifts for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₃₂H₃₁N₄O₄: ~559.23) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial activity of this compound?

Methodological Answer:

  • Substituent Variation : Modify the benzyloxy group (e.g., electron-withdrawing substituents like -Br or -F) to enhance membrane permeability .
  • Chain Length Optimization : Test shorter/longer alkyl chains (e.g., replacing pentyl with propyl or heptyl) to balance lipophilicity and solubility .
  • Biological Assays : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds (e.g., ciprofloxacin) to assess potency .

Q. What experimental strategies elucidate the mechanism of action against biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) via fluorescence-based kinetic assays. IC₅₀ values <10 µM suggest high affinity .
  • Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole moiety and enzyme active sites (e.g., hydrophobic pockets or catalytic residues) .
  • Resistance Studies : Serial passage of pathogens under sub-MIC conditions to evaluate resistance development rates .

Q. How can solubility and stability challenges be addressed for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400/water or DMSO/saline mixtures (≤10% v/v) to improve aqueous solubility without toxicity .
  • pH Stability Profiling : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; stability at pH 7.4 is critical for plasma compatibility .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Cross-Assay Validation : Replicate assays in multiple models (e.g., broth microdilution vs. agar diffusion) to confirm antimicrobial trends .
  • Purity Reassessment : Re-analyze batch purity via HPLC-MS to rule out impurities (e.g., unreacted intermediates) as confounding factors .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., 3-pentylquinazoline derivatives) to identify conserved pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.